5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine
CAS No.: 1934522-21-0
VCID: VC2785529
Molecular Formula: C10H11BrF2N2
Molecular Weight: 277.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
Applications of Pyridine DerivativesPyridine derivatives are widely used in various fields:
Synthesis and CharacterizationThe synthesis of pyridine derivatives typically involves multi-step reactions, including condensation reactions, substitution reactions, and ring-forming reactions. Characterization involves spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound. Biological ActivityWhile specific data on 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine is not available, compounds with similar structures have shown promising biological activities. For instance, fluorinated compounds often exhibit enhanced bioavailability and metabolic stability, which can be beneficial in drug design. |
---|---|
CAS No. | 1934522-21-0 |
Product Name | 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine |
Molecular Formula | C10H11BrF2N2 |
Molecular Weight | 277.11 g/mol |
IUPAC Name | 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine |
Standard InChI | InChI=1S/C10H11BrF2N2/c1-7-4-8(11)5-14-9(7)15-3-2-10(12,13)6-15/h4-5H,2-3,6H2,1H3 |
Standard InChIKey | HIQHJASZFYHLDZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1N2CCC(C2)(F)F)Br |
Canonical SMILES | CC1=CC(=CN=C1N2CCC(C2)(F)F)Br |
PubChem Compound | 130654285 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume